[5-hydroxy-5-(3-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone
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Overview
Description
1-BENZOYL-5-(3-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a benzoyl group, a nitrophenyl group, and a trifluoromethyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-5-(3-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the benzoyl group: This step might involve the acylation of the pyrazole ring using benzoyl chloride in the presence of a base.
Trifluoromethylation: This step can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-5-(3-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substituents on the pyrazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce carbonyl or carboxyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-BENZOYL-5-(3-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group, for example, can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-BENZOYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Lacks the nitrophenyl group.
5-(3-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Lacks the benzoyl group.
1-BENZOYL-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Lacks the trifluoromethyl group.
Uniqueness
The presence of all three functional groups (benzoyl, nitrophenyl, and trifluoromethyl) in 1-BENZOYL-5-(3-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL makes it unique, potentially offering a combination of properties such as enhanced binding affinity, metabolic stability, and specific reactivity.
Properties
Molecular Formula |
C17H12F3N3O4 |
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Molecular Weight |
379.29 g/mol |
IUPAC Name |
[5-hydroxy-5-(3-nitrophenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H12F3N3O4/c18-17(19,20)14-10-16(25,12-7-4-8-13(9-12)23(26)27)22(21-14)15(24)11-5-2-1-3-6-11/h1-9,25H,10H2 |
InChI Key |
AHXWQVZYAHIUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C2=CC(=CC=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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